Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate
Description
Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate is a piperazine-based compound featuring a 7-membered 1,4-thiazepane ring substituted with a carbonyl group at position 3 and an oxo group at position 3. The ethyl carboxylate moiety at the piperazine nitrogen enhances solubility and modulates reactivity.
Properties
IUPAC Name |
ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-2-20-13(19)16-6-4-15(5-7-16)12(18)10-9-21-8-3-11(17)14-10/h10H,2-9H2,1H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZVRHPQYKIBFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CSCCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate typically involves multi-step organic reactions. One common approach is the Ugi four-component condensation, which combines various heterocycles containing carboxylic and carbonyl groups, amines, and isocyanides. The reaction conditions for this method are relatively mild and functional group tolerant, making it suitable for producing complex heterocyclic compounds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions, using more efficient catalysts, and implementing continuous flow processes to enhance yield and purity. Quality control measures are also crucial to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions: Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and exploring its reactivity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate has shown promise in several scientific research applications:
Chemistry: The compound can be used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a tool for studying biological processes, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating various diseases.
Industry: The compound's unique properties make it suitable for use in materials science and other industrial applications.
Mechanism of Action
The mechanism by which Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological processes, leading to desired therapeutic outcomes. Further research is needed to fully elucidate the compound's mechanism of action and its potential benefits.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate with structurally related piperazine derivatives, focusing on molecular features, synthetic routes, and pharmacological implications.
Table 1: Structural and Functional Comparison of Piperazine Derivatives
*Calculated based on structural analogs where direct data is unavailable.
Key Comparison Points:
Structural Diversity and Functional Groups: The thiazepane group in the target compound introduces a 7-membered ring with sulfur and oxygen, contrasting with 5-membered rings (e.g., thiazolidinones in ) or planar aromatic systems (e.g., indole in ). Larger rings like thiazepane may confer conformational flexibility, influencing binding to biomacromolecules . Electron-Withdrawing Groups: Sulfonyl (in ) and carbonyl (in the target compound) enhance electrophilicity, whereas carboxamide (in ) promotes hydrogen bonding.
Synthetic Methods :
- The target compound’s synthesis likely involves cyclization to form the thiazepane ring, contrasting with Rh-catalyzed hydroformylation used for indole derivatives (e.g., ).
- tert-Butyl carbamates (e.g., ) and ethyl esters (common in ) are frequently employed as protecting groups, with esters offering easier deprotection under basic conditions.
Pharmacological Potential: Thiazepane Derivatives: The sulfur atom may participate in covalent interactions with cysteine residues in enzymes, similar to dithiolone derivatives (). Indole Derivatives: Exhibit affinity for neurotransmitter receptors (e.g., serotonin) due to aromaticity and nitrogen positioning . Thiazolidinones: Known for antidiabetic (PPARγ agonism) and anti-inflammatory activity, suggesting the benzylidene-thiazolidinone analog () could share similar targets.
Physicochemical Properties :
Biological Activity
Ethyl 4-(5-oxo-1,4-thiazepane-3-carbonyl)piperazine-1-carboxylate (CAS Number: 1396556-65-2) is a synthetic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 315.39 g/mol. The compound features a thiazepane ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁N₃O₄S |
| Molecular Weight | 315.39 g/mol |
| CAS Number | 1396556-65-2 |
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications .
Anticancer Activity
The compound has been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it was observed to stimulate the MEK/ERK pathway, which is crucial for cell survival and proliferation .
The proposed mechanism of action involves the interaction of the compound with cellular targets that regulate apoptosis and cell cycle progression. By affecting these pathways, this compound can potentially inhibit tumor growth and promote cancer cell death .
Case Studies
Case Study 1: Anticancer Efficacy in Triple Negative Breast Cancer (TNBC)
A recent study evaluated the effects of this compound on TNBC cells. The results indicated significant cytotoxicity and a marked increase in apoptotic markers compared to control groups. The compound's ability to sensitize TNBC cells to chemotherapy was also noted, highlighting its potential as an adjunct treatment .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, the compound was tested against Gram-positive and Gram-negative bacteria. The results showed inhibition zones indicating effective antibacterial activity, particularly against resistant strains. This suggests that this compound could be developed into a novel antimicrobial agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
